2-[(2-Chlorophenanthridin-6-yl)amino]ethanol
Description
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is an organic compound with the molecular formula C15H12ClNO It is characterized by the presence of a chlorinated phenanthridine moiety attached to an ethanolamine group
Properties
CAS No. |
38052-87-8 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-[(2-chlorophenanthridin-6-yl)amino]ethanol |
InChI |
InChI=1S/C15H13ClN2O/c16-10-5-6-14-13(9-10)11-3-1-2-4-12(11)15(18-14)17-7-8-19/h1-6,9,19H,7-8H2,(H,17,18) |
InChI Key |
PGQDRTVUXRLIPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)N=C2NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol typically involves the reaction of 2-chlorophenanthridine with ethanolamine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions as described above would be scaled up for industrial production, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanolamine moiety can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the phenanthridine ring.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It may be used in the production of specialty chemicals or as a precursor for materials with specific properties
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenanthridin-6-yl)amino]ethanol involves its interaction with specific molecular targets. The ethanolamine moiety can interact with various receptors or enzymes, potentially inhibiting their activity. The phenanthridine ring may also play a role in binding to specific sites on proteins or nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
2-Phenanthridinamine: Lacks the chlorine atom and ethanolamine group.
2-Chlorophenanthridine: Lacks the ethanolamine group.
Phenanthridine: The parent compound without any substitutions.
Uniqueness
2-[(2-Chlorophenanthridin-6-yl)amino]ethanol is unique due to the presence of both the chlorinated phenanthridine and ethanolamine moieties. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
